molecular formula C18H36O2 B583141 Methyl margarate-d33 CAS No. 1219804-81-5

Methyl margarate-d33

Cat. No. B583141
CAS RN: 1219804-81-5
M. Wt: 317.685
InChI Key: HUEBIMLTDXKIPR-SRIUXHGCSA-N
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Description

“Methyl margarate-d33” is also known as “Methyl heptadecanoate-d33” or “Heptadecanoic acid-d33 methyl ester”. It has a linear formula of CD3(CD2)15COOCH3 . The molecular weight of this compound is 317.68 .


Molecular Structure Analysis

The molecular structure of “Methyl margarate-d33” is represented by the formula CD3(CD2)15COOCH3 . This indicates that the molecule consists of a methyl group (CH3), a chain of 15 deuterated methylene groups (CD2), a carbonyl group (C=O), and a methoxy group (OCH3).


Physical And Chemical Properties Analysis

“Methyl margarate-d33” is a solid substance . It should be stored at 4° C and has a melting point range of 28-30° C .

Scientific Research Applications

Nutritional Studies and Dietary Lipids

In nutritional research, Methyl heptadecanoate-d33 aids in assessing dietary lipid absorption and utilization. By incorporating it into lipid-rich foods, scientists can track its fate in the digestive system. This informs our knowledge of lipid absorption kinetics, chylomicron formation, and lipid transport to peripheral tissues. It also helps evaluate the impact of dietary fats on health.

These applications highlight the versatility of Methyl heptadecanoate-d33 in lipid-related research. Its stable isotope labeling provides a powerful tool for investigating lipid metabolism, membrane dynamics, and metabolic pathways. Researchers across various fields continue to explore its potential in advancing our understanding of lipid biology and associated diseases . If you have any further questions or need additional details, feel free to ask!

Safety and Hazards

“Methyl margarate-d33” is not classified as a hazardous substance or mixture . In case of inhalation, the person should be moved into fresh air and given artificial respiration if not breathing. If it comes into contact with skin, it should be washed off with soap and plenty of water. If it comes into contact with eyes, they should be flushed with water as a precaution. If swallowed, the mouth should be rinsed with water .

properties

IUPAC Name

methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,17-tritriacontadeuterioheptadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-2/h3-17H2,1-2H3/i1D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUEBIMLTDXKIPR-SRIUXHGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30746000
Record name Methyl (~2~H_33_)heptadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30746000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1219804-81-5
Record name Methyl (~2~H_33_)heptadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30746000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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